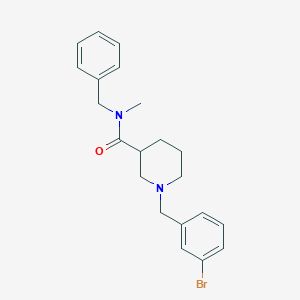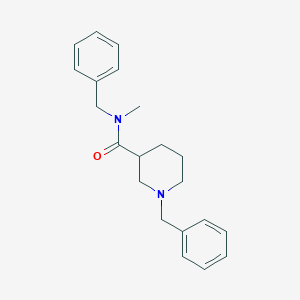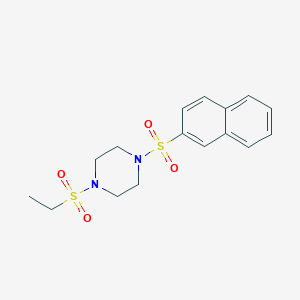![molecular formula C21H18N4O2 B246932 N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide](/img/structure/B246932.png)
N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide, also known as BIBX1382, is a chemical compound that belongs to the class of benzimidazole derivatives. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival. BIBX1382 has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide exerts its anticancer effects by inhibiting the activity of the EGFR tyrosine kinase. This enzyme is overexpressed in many types of cancer and plays a crucial role in tumor growth and survival. By inhibiting EGFR activity, N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide can block the downstream signaling pathways that promote cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It can also inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. In addition, N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide has been reported to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide in lab experiments is its high potency and specificity for EGFR inhibition. This allows for precise targeting of cancer cells without affecting normal cells. However, N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide has some limitations, such as its poor solubility in water and low bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide. Another direction is the investigation of the combination of N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide with other anticancer agents to enhance their efficacy. Furthermore, the potential use of N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases, warrants further investigation.
Synthesemethoden
The synthesis of N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide involves several steps, starting from the reaction between 2-aminobenzimidazole and 4-chlorobenzaldehyde to form N-(1H-benzimidazol-2-yl)benzaldehyde. This intermediate is then reacted with 2-hydroxybenzylamine to produce N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide. The final product is obtained by purification through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer, breast cancer, and glioblastoma. N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide has also been investigated for its potential to enhance the efficacy of radiation therapy and chemotherapy in cancer treatment.
Eigenschaften
Molekularformel |
C21H18N4O2 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
N-(1H-benzimidazol-2-yl)-4-[(2-hydroxyphenyl)methylamino]benzamide |
InChI |
InChI=1S/C21H18N4O2/c26-19-8-4-1-5-15(19)13-22-16-11-9-14(10-12-16)20(27)25-21-23-17-6-2-3-7-18(17)24-21/h1-12,22,26H,13H2,(H2,23,24,25,27) |
InChI-Schlüssel |
IGJNPWYFMGZTIF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3)O |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)



![2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B246858.png)



![N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B246865.png)

![N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide](/img/structure/B246868.png)
![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246870.png)
![1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine](/img/structure/B246872.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B246873.png)